1,5-Pentanedithiol
Overview
Description
1,5-Pentanedithiol, also known as 1,5-Dimercaptopentane or pentane-1,5-dithiol, is a chemical compound with the formula HS(CH2)5SH . It has a molecular weight of 136.279 . It is a colorless liquid with a very unpleasant smell .
Synthesis Analysis
1,5-Pentanedithiol can be produced from biomass-derived furfural in a high overall yield (80%) over inexpensive catalysts via multiple steps involving hydrogenation, dehydration, hydration, and hydrogenation subsequently . The productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH .Molecular Structure Analysis
The molecular structure of 1,5-Pentanedithiol is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,5-Pentanedithiol has a density of 1.0±0.1 g/cm3, a boiling point of 229.1±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a refractive index of 1.501 and a molar refractivity of 41.0±0.3 cm3 .Scientific Research Applications
1. Synthesis and Depolymerization of Self-Immolative Poly (disulfide)s
- Summary of the Application: 1,5-Pentanedithiol is used in the synthesis of self-immolative polymers (SIPs), a class of degradable stimuli-responsive polymers . These polymers, upon removal of labile end-caps, depolymerize selectively and stepwise to small molecules .
- Methods of Application: The polymers are made from 1,5-pentanedithiol monomers and show enhanced stability, solubility, and processability compared with other polymers . The polymers undergo end-to-end depolymerizations upon end-cap removal, taking hours to days under basic conditions .
- Results or Outcomes: The degradation of the polymer occurs by less well-defined pathways providing a complex product mixture of macrocyclic disulfides .
2. Preparation of Colloidal Au/Ag Multilayer Films
- Summary of the Application: 1,5-Pentanedithiol is used as a cross-linker in the preparation of colloidal Au/Ag multilayer films .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Biosynthesis of 1,5-Pentanediol
- Summary of the Application: 1,5-Pentanedithiol is used in the biosynthesis of 1,5-pentanediol (1,5-PDO), a linear diol with an odd number of methylene groups, which is an important raw material for polyurethane production .
- Methods of Application: A new biosynthetic pathway was developed to form a cell factory in Escherichia coli to produce 1,5-PDO . The pathway involves two consecutive transamination reactions from cadaverine, and also integrates cofactor and co-substrate recycling system .
- Results or Outcomes: After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
4. Preparation of Polyesters and Resin Intermediates
- Summary of the Application: 1,5-Pentanedithiol is used to prepare polyesters for emulsifying agents and resin intermediates .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Enhancement of Nonlinear Optoelectronic Responses in Quantum Dot Solids
- Summary of the Application: 1,5-Pentanedithiol is used in the creation of quantum dot solids to enhance nonlinear optoelectronic responses . This is achieved by inducing cooperative quantum phenomena through coherent electronic coupling .
- Methods of Application: The inter-quantum dot distance is controlled with atomic precision using bidentate ligands that strongly link the quantum dots . The harmonic quantum interference signals are strongly enhanced when shortening the molecular length of the ligand .
- Results or Outcomes: The coherence length of multiexcitons extends to neighbouring quantum dots . This finding is direct evidence that multiexciton coherent tunnelling assists the ultrafast exciton delocalization .
6. Extraction of Metal Ions
- Summary of the Application: 1,5-Pentanedithiol is used in the synthesis of polymeric phthalocyanines for the extraction of metal ions .
- Methods of Application: Polymeric phthalocyanine complexes are synthesized in the presence of appropriate metal salt in a Schlenk tube containing quinoline under nitrogen atmosphere . The metal-ion binding properties of bisphthalonitrile and polymeric zinc (II) phthalocyanine are investigated using liquid–liquid extraction procedure for bisphthalonitrile and solid–liquid extraction procedure for polymeric zinc (II) phthalocyanine .
- Results or Outcomes: Polymeric zinc (II) phthalocyanine was found to extract Ag (II) and Hg (II) with high efficiency .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pentane-1,5-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTUBAIXCBHPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239150 | |
Record name | 1,5-Pentanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Pentanedithiol | |
CAS RN |
928-98-3 | |
Record name | 1,5-Pentanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Pentanedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanedithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Pentanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-1,5-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-PENTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8RC3Q7T1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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